molecular formula C18H27B2BrO4 B1522734 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1150561-62-8

2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No. B1522734
CAS RN: 1150561-62-8
M. Wt: 408.9 g/mol
InChI Key: SBTVIDRGECAWAZ-UHFFFAOYSA-N
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Description

“2,2’-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound. It is a derivative of 1,3,2-Dioxaborolane .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-bromobenzene-1,3-diol in THF (Tetrahydrofuran) with 10% K2CO3 (Potassium Carbonate) as an aqueous solution . The resulting solution is cooled to 0 °C with an ice-water bath, and a solution of Tosylchloride (TsCl) in THF is slowly added over 15 min at 0 °C .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate), a related compound, has been reported .


Chemical Reactions Analysis

Pinacol boronic esters, which are similar to the compound , are known to undergo protodeboronation in the presence of a palladium catalyst . This reaction is used in the formation of pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate) has been studied .

Scientific Research Applications

Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in the formation of C-C bonds. It is commonly used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing biaryl compounds that are often found in pharmaceuticals, agrochemicals, and organic materials.

Catalytic Protodeboronation

Researchers have utilized this compound in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that is valuable for the synthesis of complex organic molecules .

Drug Discovery

In drug discovery, the boronic ester moiety of this compound can be transformed into a broad range of functional groups, which is essential for the development of new pharmaceuticals. Its role in the synthesis of potential drug candidates is crucial, especially in the context of targeted therapy .

Material Science

In the field of material science, this compound has been used to synthesize conjugated polybenzothiadiazoles through Suzuki-Miyaura cross-coupling polycondensation reactions. These materials are of interest for their electronic properties and potential use in organic electronics .

Nanotechnology

The compound serves as a crosslinker in the creation of conjugated microporous polymer (CMP) nanoparticles . These nanoparticles have applications in gas storage, separation technologies, and catalysis due to their high surface area and porosity .

Bioconjugation

Bioconjugation techniques employ this compound for attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools, where precise molecular recognition is required .

Photoluminescence

In optoelectronics, the compound is involved in the development of organic light-emitting diodes (OLEDs) . Boron-based multi-resonant thermally activated delayed fluorescence (MR-TADF) emitters with this compound have shown high photoluminescence quantum yields and narrowband emission, which are desirable for high-quality display devices .

Chemical Stability Studies

The stability of boronic esters like this compound is a subject of study, particularly their susceptibility to hydrolysis and transesterification. Understanding these properties is vital for the storage and handling of boronic esters in various chemical processes .

Mechanism of Action

The mechanism of action for similar compounds involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

properties

IUPAC Name

2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27B2BrO4/c1-15(2)16(3,4)23-19(22-15)12-9-13(11-14(21)10-12)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTVIDRGECAWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27B2BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675072
Record name 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

CAS RN

1150561-62-8
Record name 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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